Vinglycinate Matches Vincristine-Level Efficacy with Vinblastine-Like Safety in P-1534 Leukemia Model
In direct comparative preclinical evaluation, vinglycinate achieved 100% cure rate of the P-1534 leukemia model—equivalent to vincristine's efficacy profile—while maintaining a toxicity profile substantially reduced from that of vinblastine, the parent compound from which it is derived [1]. This represents a decoupling of efficacy and toxicity that distinguishes vinglycinate from both comparator compounds.
| Evidence Dimension | Therapeutic efficacy in P-1534 leukemia model |
|---|---|
| Target Compound Data | 100% cure rate of P-1534 leukemia |
| Comparator Or Baseline | Vincristine: 100% cure rate; Vinblastine: inferior efficacy (specific quantitative value not provided in primary source) |
| Quantified Difference | Efficacy parity with vincristine (100% vs 100%); toxicity substantially reduced versus vinblastine (no specific fold-change reported) |
| Conditions | P-1534 leukemia murine model (1966 preclinical study) |
Why This Matters
For researchers seeking vincristine-level antitumor potency but requiring a compound with reduced toxicity for sensitive experimental systems, vinglycinate offers a quantifiably distinct option not available from the parent vinblastine scaffold.
- [1] Johnson, I. S., Hargrove, W. W., Harris, P. N., Wright, H. F., & Boder, G. B. (1966). Preclinical Studies with Vinglycinate, One of a Series of Chemically Derived Analogs of Vinblastine. Cancer Research, 26(12_Part_1), 2431–2436. View Source
